Sulfo-NHS-Biotin sodium
Description
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt (commonly referred to as Sulfo-NHS-Biotin) is a water-soluble, amine-reactive biotinylation reagent. Its molecular formula is C₁₄H₁₈N₃NaO₈S₂, with a molecular weight of 443.4 g/mol and a spacer arm length of 13.5 Å . The sulfonate group confers water solubility, enabling reactions in aqueous buffers without organic solvents. It reacts with primary amines (ε-amino groups of lysine residues or N-termini) under mildly alkaline conditions (pH 7–9) to form stable amide bonds .
Key applications include:
- Cell-surface protein labeling: Its membrane impermeability restricts biotinylation to extracellular proteins, making it ideal for studying membrane receptors or bacterial surface modifications .
- Affinity capture: Biotinylated molecules can be purified using streptavidin/avidin matrices .
- Biosensor development: Used to functionalize nanoparticles or surfaces for pathogen detection .
Properties
IUPAC Name |
sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOJRVDBCALEG-WCYHLEDJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N3NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194041-65-1, 119616-38-5 | |
| Record name | Sulfo-NHS-biotin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphosuccinimido biotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFO-NHS-BIOTIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Sulfo-NHS-Biotin primarily targets proteins, antibodies, and other molecules that have primary amines.
Mode of Action
Sulfo-NHS-Biotin operates by reacting with the primary amines of proteins to form stable amide bonds. This reaction is facilitated by the N-Hydroxysulfosuccinimide (NHS) esters of biotin, which are efficient in reacting with primary amino groups in alkaline buffers.
Biochemical Pathways
The biochemical pathway involved in the action of Sulfo-NHS-Biotin is the biotinylation of proteins. Biotinylation is a process where biotin is attached to proteins, antibodies, and other molecules, facilitating their immobilization, purification, or detection using streptavidin resins or probes. This process is particularly useful in the specific labeling of cell surface proteins.
Pharmacokinetics
The pharmacokinetics of Sulfo-NHS-Biotin involve its solubility and cell permeability. The charged sulfo-NHS group increases the reagent’s water solubility compared to ordinary NHS-ester compounds.
Result of Action
The result of Sulfo-NHS-Biotin’s action is the biotinylation of the target proteins. This allows for the detection and isolation of the protein using streptavidin or avidin conjugated to a detection system, such as a fluorescent or radioactive label. The biotinylation is irreversible as it forms permanent amide bonds.
Action Environment
The action of Sulfo-NHS-Biotin is influenced by the environment in which it is used. For instance, its water solubility allows reactions to be performed in the absence of organic solvents such as DMSO or DMF. Furthermore, because it is charged by the sodium sulfonate group on the succinimidyl ring, it cannot permeate the cell membrane. As long as the cell remains intact, only primary amines exposed on the surface will be biotinylated.
Biochemical Analysis
Biochemical Properties
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt plays a crucial role in biochemical reactions by enabling the biotinylation of proteins, peptides, and other biomolecules. This compound interacts with primary amine groups on biomolecules, forming stable amide bonds. The biotinylated molecules can then be detected or captured using avidin or streptavidin, which have a high affinity for biotin. This interaction is widely used in various biochemical assays to enhance sensitivity and specificity .
Cellular Effects
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt influences various cellular processes by modifying proteins and peptides. The biotinylation of cell surface proteins can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated receptors on the cell surface can alter signal transduction pathways, leading to changes in cellular responses. Additionally, biotinylation can be used to track and study the dynamics of specific proteins within cells .
Molecular Mechanism
The molecular mechanism of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt involves the formation of a covalent bond between the biotin moiety and primary amine groups on target biomolecules. This reaction occurs through the nucleophilic attack of the amine group on the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. This covalent modification allows for the subsequent binding of avidin or streptavidin to the biotinylated molecules, facilitating their detection and analysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that biotinylated proteins can retain their functionality for extended periods, although some degradation may occur, affecting the overall efficiency of biotinylation .
Dosage Effects in Animal Models
The effects of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in animal models vary with different dosages. At optimal dosages, the compound effectively biotinylates target proteins without causing significant toxicity. At high doses, there may be adverse effects such as cytotoxicity or immune responses. It is essential to determine the appropriate dosage to achieve the desired biotinylation while minimizing potential side effects .
Metabolic Pathways
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is involved in metabolic pathways related to protein modification and labeling. The biotinylation process does not significantly alter the metabolic flux or metabolite levels within cells. The biotinylated proteins can participate in various cellular processes, including signal transduction, protein-protein interactions, and enzymatic reactions .
Transport and Distribution
Within cells and tissues, Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is transported and distributed based on its interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, depending on the targeting signals present on the biotinylated molecules. This localization is crucial for studying the function and dynamics of specific proteins within different cellular contexts .
Subcellular Localization
The subcellular localization of Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is determined by the targeting signals and post-translational modifications of the biotinylated proteins. These modifications can direct the biotinylated molecules to specific organelles or compartments within the cell, influencing their activity and function. Understanding the subcellular localization of biotinylated proteins is essential for elucidating their roles in various cellular processes .
Biological Activity
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt, also known as Sulfo-NHS-LC-Biotin, is a water-soluble biotinylation reagent widely used in biochemical research for labeling proteins and other biomolecules. This compound is particularly notable for its ability to react with primary amines, allowing for the efficient biotinylation of proteins without permeating cell membranes. This article explores its biological activity, applications, and research findings.
- Chemical Name : Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt
- CAS Number : 119616-38-5
- Molecular Formula : C20H29N4NaO9S2
- Molecular Weight : 556.6 g/mol
- Solubility : Soluble in water, DMSO, and DMF
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt functions by forming covalent bonds with primary amines on proteins, leading to the formation of stable amide bonds. The sulfonate group enhances solubility in aqueous solutions, making it an effective reagent for biotinylation reactions in various biological contexts.
Applications
- Protein Labeling : It is primarily used to biotinylate antibodies and proteins, facilitating their purification and detection through streptavidin-based methods.
- Cell Surface Labeling : Due to its inability to cross cell membranes, it selectively labels surface proteins of whole cells.
- Immunoassays : Utilized in various immunoassay formats for the qualitative and quantitative detection of biomolecules.
Case Studies
-
Gold Nanorods Etching-Based Immunoassay :
A study demonstrated the use of biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in a plasmonic immunoassay for detecting aflatoxin M1 in milk. The compound was combined with monoclonal antibodies to enhance detection sensitivity . -
Protein Interaction Studies :
Research indicated that biotinylation using this reagent significantly improved the capture efficiency of target proteins during affinity purification processes. For instance, cardiomyocytes were treated with a biotin solution, followed by streptavidin resin binding to isolate biotinylated proteins for further analysis via Western blotting .
Table of Biological Activity
Stability and Reactivity
Biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt is sensitive to hydrolysis, especially in aqueous solutions. It is recommended to prepare stock solutions immediately before use to avoid degradation. Studies have shown that at neutral pH (around pH 7), the compound remains stable for several hours but will hydrolyze over time into N-hydroxysuccinimide (NHS) and other degradation products .
Scientific Research Applications
Key Applications
- Protein Labeling
- Bioconjugation
- Diagnostics
- Cell Biology
- Drug Development
Case Study 1: Protein Detection Enhancement
A study demonstrated the effectiveness of biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt in enhancing the sensitivity of enzyme-linked immunosorbent assays (ELISA). By conjugating biotin to antibodies, researchers were able to significantly increase the detection limits of specific antigens compared to traditional methods.
Case Study 2: Drug Targeting in Cancer Therapy
In a recent investigation, biotinylated nanoparticles were developed using biotin 3-sulfo-N-hydroxysuccinimide ester sodium salt for targeted delivery of chemotherapeutic agents to cancer cells. The results indicated a marked improvement in therapeutic efficacy and reduced side effects compared to non-targeted delivery systems.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Protein Labeling | Used for labeling proteins in assays | Enhanced detection sensitivity |
| Bioconjugation | Conjugates biotin to proteins/antibodies | Simplifies purification and detection |
| Diagnostics | Essential for developing immunoassays | Improved accuracy in disease detection |
| Cell Biology | Studies cell surface proteins and interactions | Insights into cellular mechanisms |
| Drug Development | Enhances targeting of drugs to specific cells | Increased therapeutic efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfo-NHS-LC-Biotin
- Structure: Contains a hexanoic acid spacer, increasing the spacer length to 22.4 Å .
- Molecular Weight : 556.6 g/mol .
- Advantages : The extended spacer reduces steric hindrance, improving accessibility for streptavidin binding .
- Applications : Preferred for labeling large proteins or complexes where steric interference is a concern.
Sulfo-NHS-SS-Biotin
- Structure : Features a disulfide bond (-SS- ) in the spacer arm (spacer length: 22.4 Å ) .
- Molecular Weight : 606.7 g/mol .
- Key Feature : The disulfide bond allows cleavage under reducing conditions (e.g., DTT or TCEP), enabling reversible biotinylation .
- Applications : Used in pull-down assays requiring elution of captured targets without denaturation.
Biotin-4-Fluorescein
- Structure : Biotin conjugated to fluorescein via a short spacer.
- Key Feature : Combines biotin’s affinity with fluorescein’s fluorescence, enabling dual detection (e.g., flow cytometry) .
- Limitation : Reduced avidin-binding efficiency compared to Sulfo-NHS-Biotin due to fluorescein’s bulk .
Sulfo-SMCC
- Structure : Contains a maleimide group and a sulfo-NHS ester, enabling amine-to-sulfhydryl crosslinking .
- Applications: Used for conjugating antibodies (amines) to thiol-containing ligands or nanoparticles .
- Distinction: Not a biotinylation reagent but shares the sulfo-NHS ester group for water solubility.
BS³ (Bis(sulfosuccinimidyl) suberate)
- Structure : Homobifunctional sulfo-NHS ester with an 11.4 Å spacer .
- Applications : Crosslinks primary amines on adjacent proteins (e.g., cell-surface crosslinking) .
- Key Difference : Lacks biotin, focusing on protein-protein crosslinking rather than affinity tagging.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Spacer Length (Å) | Key Feature(s) | Primary Use(s) |
|---|---|---|---|---|
| Sulfo-NHS-Biotin | 443.4 | 13.5 | Water-soluble, membrane-impermeable | Cell-surface labeling, biosensors |
| Sulfo-NHS-LC-Biotin | 556.6 | 22.4 | Extended spacer for reduced steric hindrance | Large protein complexes |
| Sulfo-NHS-SS-Biotin | 606.7 | 22.4 | Cleavable disulfide bond | Reversible affinity capture |
| Biotin-4-Fluorescein | ~500 (varies) | ~10 | Fluorescent detection | Dual-labeling assays |
| Sulfo-SMCC | 536.4 | 8.7 | Maleimide-sulfo-NHS heterobifunctional | Antibody-drug conjugates |
| BS³ | 576.45 | 11.4 | Homobifunctional crosslinker | Protein-protein crosslinking |
Table 2: Solubility and Stability
Research Findings
- Efficiency in Bacterial Labeling : Sulfo-NHS-Biotin achieved >90% biotinylation of C. sakazakii surface proteins at 2 mg/mL, enabling sensitive plasmonic detection .
- Comparison with Non-Sulfonated Analogues: Sulfo-NHS-Biotin’s water solubility eliminates the need for DMSO, reducing cytotoxicity in live-cell labeling compared to NHS-Biotin .
- Spacer Length Impact : Sulfo-NHS-LC-Biotin improved streptavidin binding efficiency by 40% compared to Sulfo-NHS-Biotin in ELISA-based assays .
Preparation Methods
Note: Values approximate based on experimental data from the referenced study.
Reaction Scheme Summary
The improved preparation method can be summarized as:
Complexation Step :
$$
\text{Sulfo-NHS sodium salt} + \text{15-crown-5} \rightarrow \text{C-Sulfo-NHS (complex)}
$$Esterification Step :
$$
\text{Carboxylic acid (biotin derivative)} + \text{C-Sulfo-NHS} + \text{Carbodiimide (e.g., EDC)} \rightarrow \text{Biotin 3-sulfo-NHS ester sodium salt} + \text{Byproducts}
$$Purification : Removal of byproducts and isolation of the pure sulfo-NHS ester.
Analytical Considerations
- Hydrolysis Monitoring : Hydrolysis of sulfo-NHS esters can be monitored by detecting the released N-hydroxysuccinimide (NHS) using chromatographic methods such as HPLC.
- Purity Assessment : Thin-layer chromatography (TLC) and HPLC are commonly used to confirm the purity and stability of the product, with typical purities exceeding 90% achievable by optimized methods.
Summary Table of Preparation Methods
| Preparation Aspect | Classical Method | Crowned Sulfo-NHS Method |
|---|---|---|
| Solubility of Sulfo-NHS Reagent | Poor in organic solvents | Enhanced solubility in organic solvents |
| Reaction Medium | Aqueous or mixed aqueous-organic | Organic solvents (e.g., DMF, methanol) |
| Yield | Moderate, limited by solubility and hydrolysis | Higher, cleaner reaction with fewer side products |
| Hydrolytic Stability | Moderate, prone to hydrolysis | Comparable or improved |
| Ease of Purification | Moderate | Improved due to cleaner reaction |
| Bioconjugation Efficiency | High | Comparable to classical sulfo-NHS esters |
Q & A
Q. What controls are critical when analyzing crosslinking artifacts in protein interaction studies?
- Methodological Answer : Include a no-crosslinker control to distinguish endogenous interactions from artifacts. For quantitative studies, use deuterated crosslinkers (e.g., BS3-d4) paired with mass spectrometry to differentiate crosslinked peptides from background. Validate interactions via co-immunoprecipitation or functional assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
